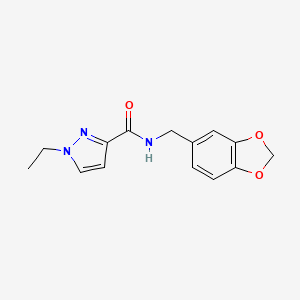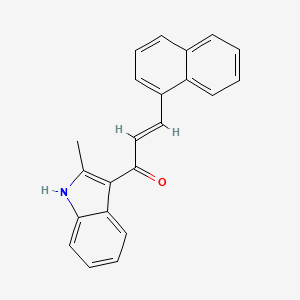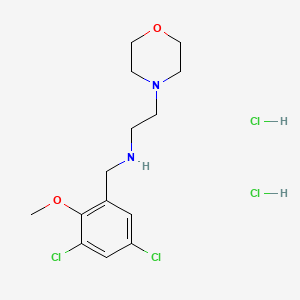
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as BDP-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BDP-1 belongs to the class of pyrazole carboxamides, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. One study found that this compound inhibited the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. Another study found that this compound activated the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various scientific research studies. These effects include anti-inflammatory activity, neuroprotective effects, and modulation of signaling pathways involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its ability to modulate various signaling pathways involved in inflammation and oxidative stress. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide. One direction is to investigate its potential as a therapeutic agent in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Another direction is to explore its potential as a modulator of other signaling pathways involved in disease pathogenesis. Additionally, further studies are needed to optimize the synthesis and formulation of this compound to improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with 1,3-benzodioxol-5-ylmethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide has been investigated for its potential as a therapeutic agent in various scientific research studies. One study found that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study found that this compound had neuroprotective effects in a mouse model of Parkinson's disease by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-17-6-5-11(16-17)14(18)15-8-10-3-4-12-13(7-10)20-9-19-12/h3-7H,2,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWADCJKRFHDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816702 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5346834.png)



![(3aR*,7aS*)-2-{5-[(2-pyrimidinylthio)methyl]-2-furoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346868.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5346882.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5346899.png)
![3-cyclopropyl-6-(2,3-dihydro-1H-inden-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346904.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B5346908.png)

![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)


![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5346941.png)